molecular formula C21H22N6O B6024754 5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide

5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6024754
M. Wt: 374.4 g/mol
InChI Key: BMSXXYHGOKSDHY-UHFFFAOYSA-N
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Description

5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole moiety, which is synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The pyrazole ring is then constructed through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling the benzimidazole and pyrazole intermediates with the pyridine group under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .

Scientific Research Applications

5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrazole ring can modulate enzyme activity by binding to the active site or allosteric sites . The pyridine group can enhance the compound’s binding affinity and specificity for its targets .

Properties

IUPAC Name

5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-3-17(15-8-10-22-11-9-15)24-21(28)19-12-16(25-26-19)13-27-14(2)23-18-6-4-5-7-20(18)27/h4-12,17H,3,13H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSXXYHGOKSDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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